molecular formula C13H10ClN3O2 B1489687 4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol CAS No. 1439823-00-3

4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol

Cat. No. B1489687
M. Wt: 275.69 g/mol
InChI Key: CHKPFMALGLZKIV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .


Molecular Structure Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data .


Chemical Reactions Analysis

The synthesis of 5H-imidazo[4,5-c]pyridines analogues and 4H-imidazo[4,5-b]pyridines was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Electronic and Substituent Influence

One study explores the influence of electronic and substituent effects on imidazole ring donor–acceptor capacities using frameworks that include compounds similar to the one . The study found that electron density on the imidazole ring, influenced by substituents, is crucial for improving N-base donor strengths. This implies the compound's potential in electronic applications and understanding molecular interactions (Eseola et al., 2012).

Antitubercular Activity

Another research focused on the synthesis of imidazo[4,5-b] pyridine derivatives for use as inhibitors against M. tuberculosis. The study underscores the biological activity of these compounds, highlighting their potential as therapeutic agents in treating tuberculosis (Harer & Bhatia, 2015).

Corrosion Inhibition

Research into the efficacy of imidazole derivatives, including those structurally related to the compound of interest, has shown significant potential in corrosion inhibition for mild steel in acidic solutions. This suggests applications in materials science, particularly in protecting metals against corrosion (Prashanth et al., 2021).

Photophysics

A study on the photophysical characteristics of a similar compound, 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, and its analogs, revealed insights into intramolecular charge transfer processes. These findings have implications for the development of new photonic materials and understanding molecular photophysics (Behera et al., 2015).

Antimicrobial Evaluation

Research into 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, related to the target compound, has shown antimicrobial properties. These findings point to potential applications in developing new antimicrobial agents (Khanage et al., 2020).

Safety And Hazards

The safety and hazards of imidazole compounds can vary greatly depending on their specific structures. Some general hazards include harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions of research could involve exploring these biological activities further and developing new drugs based on imidazole compounds .

properties

IUPAC Name

4-(4-chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-19-10-6-7(2-3-9(10)18)13-16-8-4-5-15-12(14)11(8)17-13/h2-6,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKPFMALGLZKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=CN=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182421
Record name Phenol, 4-(4-chloro-3H-imidazo[4,5-c]pyridin-2-yl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol

CAS RN

1439823-00-3
Record name Phenol, 4-(4-chloro-3H-imidazo[4,5-c]pyridin-2-yl)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(4-chloro-3H-imidazo[4,5-c]pyridin-2-yl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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